

Spectroscopic and Synthetic Profile of 3-(4-Chlorophenyl)azetidine: A Technical Guide

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Compound of Interest

Compound Name: 3-(4-Chlorophenyl)azetidine

Cat. No.: B121924

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For researchers, scientists, and professionals in drug development, this guide provides a detailed overview of the spectroscopic data and a plausible synthetic pathway for the versatile heterocyclic compound, **3-(4-Chlorophenyl)azetidine**.

This document compiles available spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to facilitate the characterization of **3-(4-Chlorophenyl)azetidine**. A general experimental protocol for its synthesis is also outlined, providing a foundational methodology for its preparation in a laboratory setting.

Spectroscopic Data Analysis

While a complete set of experimentally verified spectra for **3-(4-Chlorophenyl)azetidine** is not readily available in public databases, the following tables summarize the predicted and expected spectral data based on the analysis of its structural analogs and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for **3-(4-Chlorophenyl)azetidine**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.35	d	2H	Ar-H (ortho to Cl)
~7.25	d	2H	Ar-H (meta to Cl)
~4.0-4.2	m	1H	CH (azetidine ring)
~3.8-4.0	m	2H	CH ₂ (azetidine ring)
~3.6-3.8	m	2H	CH ₂ (azetidine ring)
~2.0-3.0	br s	1H	NH

Table 2: Predicted ¹³C NMR Spectral Data for **3-(4-Chlorophenyl)azetidine**

Chemical Shift (δ , ppm)	Assignment
~140	Ar-C (quaternary, attached to azetidine)
~133	Ar-C (quaternary, attached to Cl)
~129	Ar-CH
~128	Ar-CH
~55	CH ₂ (azetidine ring)
~55	CH ₂ (azetidine ring)
~40	CH (azetidine ring)

Note: Predicted chemical shifts are estimates and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for **3-(4-Chlorophenyl)azetidine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Medium, Broad	N-H Stretch
~3050	Medium	Aromatic C-H Stretch
~2950-2850	Medium	Aliphatic C-H Stretch
~1600, ~1490	Strong, Medium	Aromatic C=C Stretch
~1100	Strong	C-N Stretch
~1090, ~1015	Strong	C-Cl Stretch
~820	Strong	p-Substituted Benzene C-H Bend

Mass Spectrometry (MS)

The PubChem database provides predicted mass spectrometry data for **3-(4-Chlorophenyl)azetidine** (C₉H₁₀ClN).[\[1\]](#)

Table 4: Predicted Mass Spectrometry Data for **3-(4-Chlorophenyl)azetidine**

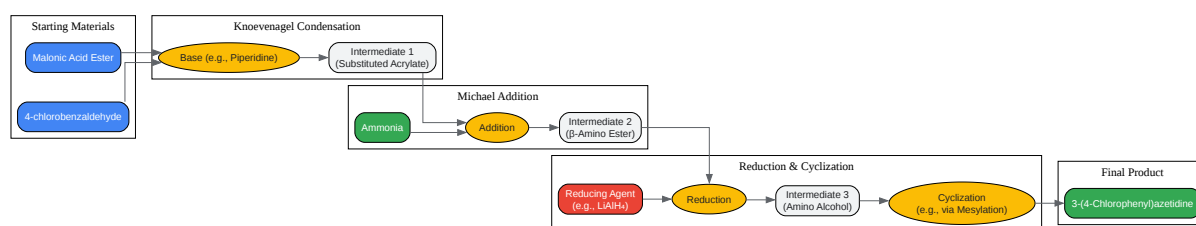
Adduct	Predicted m/z
[M+H] ⁺	168.05745
[M+Na] ⁺	190.03939
[M-H] ⁻	166.04289
[M] ⁺	167.04962

M represents the molecular ion.

Experimental Protocols

A detailed, peer-reviewed experimental protocol for the specific synthesis of **3-(4-Chlorophenyl)azetidine** is not widely available in the public domain. However, a general and

plausible synthetic approach involves the cyclization of a suitable acyclic precursor. The following diagram illustrates a conceptual synthetic workflow.



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Caption: Conceptual workflow for the synthesis of **3-(4-Chlorophenyl)azetidine**.

General Synthetic Procedure:

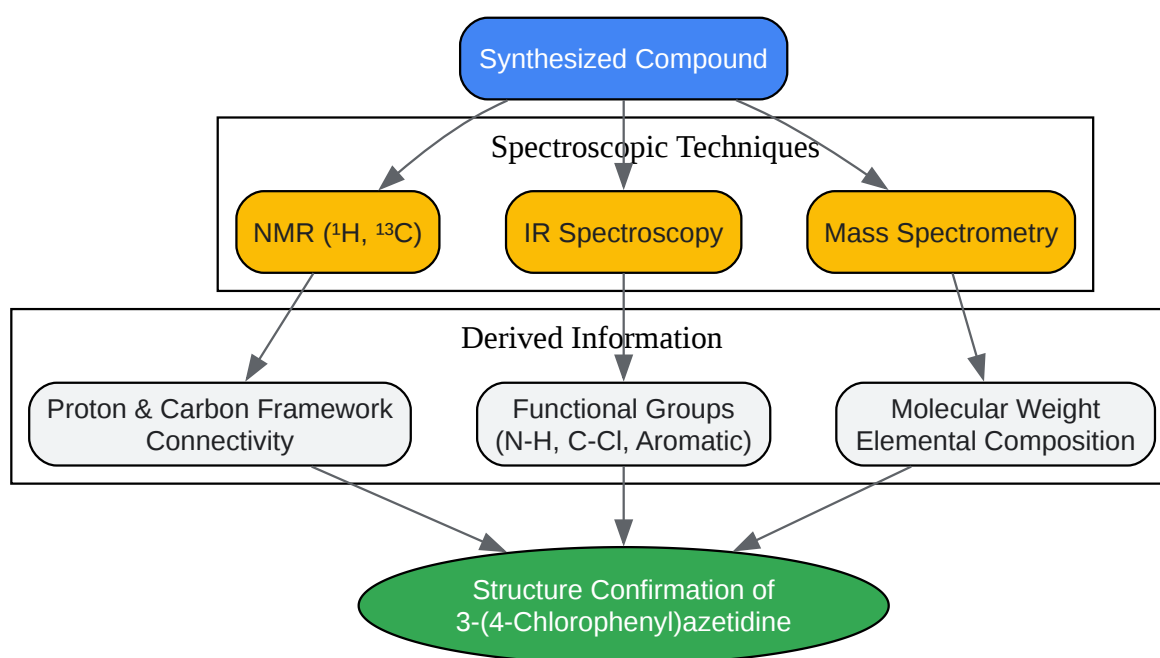
- **Knoevenagel Condensation:** 4-Chlorobenzaldehyde is reacted with a malonic acid ester in the presence of a base (e.g., piperidine) to form a substituted acrylate intermediate.
- **Michael Addition:** The acrylate intermediate undergoes a Michael addition with ammonia to yield a β-amino ester.
- **Reduction:** The ester group of the β-amino ester is reduced to a primary alcohol using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), to form the corresponding γ-amino alcohol.
- **Cyclization:** The γ-amino alcohol is then cyclized to form the azetidine ring. This is typically achieved by converting the hydroxyl group into a good leaving group (e.g., by mesylation).

followed by intramolecular nucleophilic substitution by the amino group.

- Purification: The final product, **3-(4-Chlorophenyl)azetidine**, is purified using standard laboratory techniques such as column chromatography or distillation.

Logical Relationship of Spectroscopic Analysis

The characterization of the synthesized **3-(4-Chlorophenyl)azetidine** involves a coordinated application of various spectroscopic techniques to confirm its structure and purity.



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Caption: Logical workflow for the spectroscopic characterization of **3-(4-Chlorophenyl)azetidine**.

This integrated analytical approach ensures a comprehensive and unambiguous structural elucidation of the target molecule, which is crucial for its application in research and development.

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References

- 1. PubChemLite - 3-(4-chlorophenyl)azetidine (C₉H₁₀ClN) [pubchemlite.lcsb.uni.lu]
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